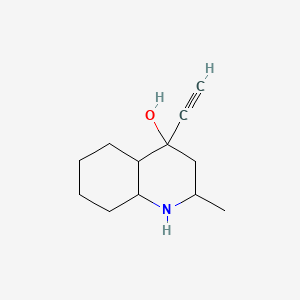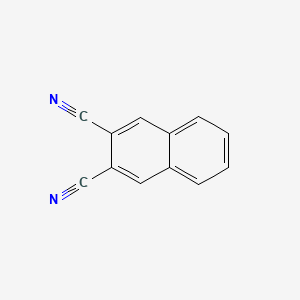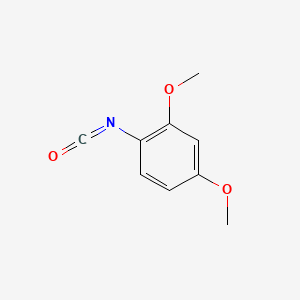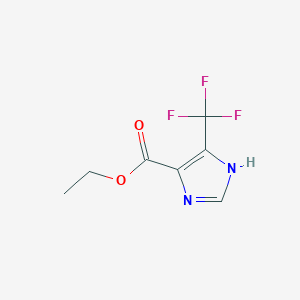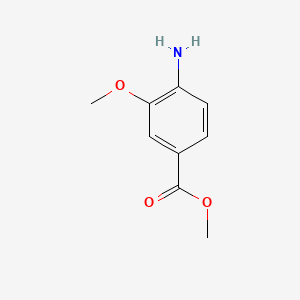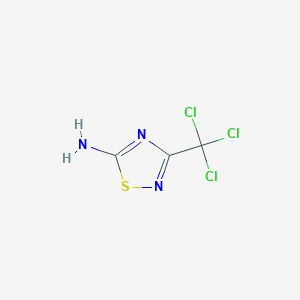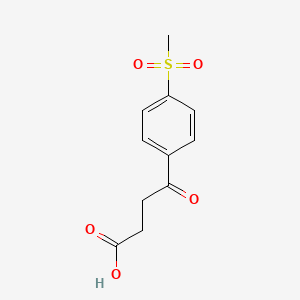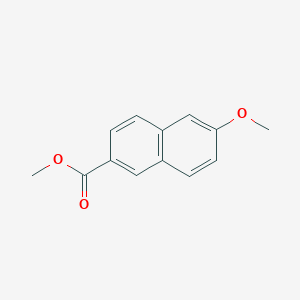![molecular formula C12H8N2O2 B1297759 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione CAS No. 27295-64-3](/img/structure/B1297759.png)
4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
Übersicht
Beschreibung
“4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of the pyrroloquinoline class of compounds .
Synthesis Analysis
The synthesis of “4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione” and its derivatives often involves a series of steps utilizing a post-Ugi modification strategy . This process involves the creation of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives .Molecular Structure Analysis
The molecular structure of “4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione” is complex, with a unique arrangement of atoms that contribute to its properties and potential applications .Chemical Reactions Analysis
The chemical reactions involving “4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione” are diverse. For instance, it has been used in the synthesis of antileishmanial agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione” contribute to its stability and reactivity. For example, in vitro pharmacokinetic studies have ascertained the stability of this compound in both simulated gastric fluid and simulated intestinal fluid .Wissenschaftliche Forschungsanwendungen
Antileishmanial Agents
A series of derivatives of this compound have been synthesized and evaluated for their efficacy against visceral leishmaniasis (VL) . These derivatives have shown potential in vitro antileishmanial activity, with one compound in particular demonstrating significant inhibition of parasite burden in infected mice. This suggests the compound’s potential as a therapeutic agent for treating VL.
Anticancer Activity
The quinoline moiety is known to be associated with anticancer properties. Research indicates that derivatives of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione could be developed into potent anticancer agents . The structure-activity relationships of these compounds are an active area of research, aiming to optimize their efficacy and safety profiles.
Caspase-3 Inhibition
Some derivatives of this compound have been identified as potent nonpeptide small molecule inhibitors of caspase-3 . Caspase-3 plays a crucial role in apoptosis, and its inhibition is a promising strategy for the treatment of diseases where apoptosis is dysregulated, such as certain types of cancer.
Antimicrobial Properties
The compound’s derivatives have been explored for their antimicrobial activities. The presence of the quinoline ring contributes to the antimicrobial efficacy, making these derivatives potential candidates for developing new antimicrobial drugs .
Antifungal and Antiviral Activities
In addition to antimicrobial properties, some derivatives also exhibit antifungal and antiviral activities. This broad-spectrum activity makes them valuable for further research in developing treatments for fungal and viral infections .
Anti-inflammatory and Antioxidant Effects
The compound’s derivatives have shown potential anti-inflammatory and antioxidant effects. These properties are beneficial in treating chronic inflammatory diseases and in preventing oxidative stress-related damage .
Anticoagulant Potential
Research has indicated that certain derivatives might possess anticoagulant activity. This could lead to the development of new medications for preventing blood clots .
Blood Glucose Regulation
There is evidence that some derivatives of this compound may help reduce blood glucose levels, which could be useful in the prevention and treatment of conditions like diabetes and other metabolic disorders .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methylpyrrolo[3,4-c]quinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c1-6-9-10(12(16)14-11(9)15)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOYVWRCQYHNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346337 | |
| Record name | 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione | |
CAS RN |
27295-64-3 | |
| Record name | 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



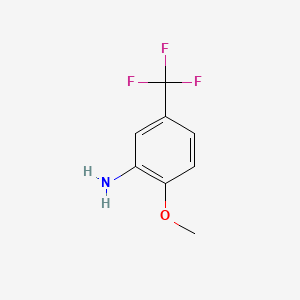
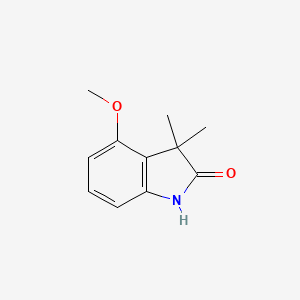
![N-[2-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B1297679.png)
![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)

